molecular formula C23H22F4N4O B610609 Sisunatovir CAS No. 1903763-82-5

Sisunatovir

Cat. No.: B610609
CAS No.: 1903763-82-5
M. Wt: 446.4 g/mol
InChI Key: JOPCJJSYRPUEDS-UHFFFAOYSA-N
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Description

Sisunatovir is an investigational, orally administered fusion inhibitor designed to block the replication of the respiratory syncytial virus (RSV) by inhibiting the fusion of the virus with the host cell. This compound is currently being developed for the treatment of RSV infections in both pediatric and adult patients .

Scientific Research Applications

Sisunatovir has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Sisunatovir is an orally administered RSV fusion inhibitor that binds to RSV-F protein on the viral surface, inhibiting RSV replication . This prevents the virus from entering host cells and multiplying, thereby reducing the viral load in the body.

Safety and Hazards

Sisunatovir has been granted Fast Track designation by the FDA for the treatment of patients with serious RSV infection . In phase 1 clinical studies, this compound achieved target exposure levels . Preclinical tests showed this compound to have an excellent toxicity profile with an attractive therapeutic index .

Future Directions

The development program for Sisunatovir is expected to continue in both adult and pediatric populations . Pfizer has acquired the rights to develop and commercialize this compound in mainland China, Hong Kong, Macau, and Singapore . Further clinical studies for adult and pediatric patients are also being planned .

Chemical Reactions Analysis

Sisunatovir undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Sisunatovir is unique compared to other similar compounds due to its specific mechanism of action and its potential efficacy in treating RSV infections. Similar compounds include:

This compound stands out due to its oral administration route and its potential to significantly reduce viral load in infected individuals .

Properties

IUPAC Name

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPCJJSYRPUEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903763-82-5
Record name Sisunatovir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sisunatovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SISUNATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE63TTO7WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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